3-(2-Adamantyl)azetidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(2-Adamantyl)azetidine;hydrochloride” is a compound that involves an azetidine ring and an adamantyl group . Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The adamantyl group is a polycyclic cage molecule with high symmetry and remarkable properties .
Synthesis Analysis
Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . They can also be produced by a multistep route from 3-amino-1-propanol . Regio- and diastereoselective synthesis of 2-arylazetidines could be performed from appropriately substituted oxiranes via ring transformation .Molecular Structure Analysis
Azetidine is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Physical and Chemical Properties Analysis
Azetidine is a liquid at room temperature with a strong odor of ammonia and is strongly basic compared to most secondary amines . The properties of azetidines are driven by the ring strain of approx. 25.4 kcal/mol .Scientific Research Applications
Antiviral Activity
3-(2-Adamantyl)azetidine hydrochloride and its analogues have been studied for their antiviral properties. For example, 2-(1-adamantyl)-2-methyl-azetidines demonstrated significant activity against influenza A, with some being more potent than established antiviral drugs like amantadine (Zoidis et al., 2003). Additionally, adamantyl-substituted derivatives, including azetidine compounds, have been evaluated for anti-HIV-1 activity, showing promise in this area as well (Balzarini et al., 2003).
Antimicrobial Properties
Compounds incorporating the adamantyl group, such as 3-(2-Adamantyl)azetidine hydrochloride, have been synthesized and tested for antimicrobial efficacy. For instance, certain derivatives demonstrated marked bacteriostatic effects against bacteria like Staphylococcus aureus and Bacillus subtilis (Eisa et al., 1990).
Applications in Cancer Research
Adamantyl compounds, including azetidines, have been explored for their potential in cancer treatment. Their ability to induce apoptosis in cancer cells and interact with specific nuclear receptors, like the small heterodimer partner nuclear receptor, has been a significant focus of research (Xia et al., 2011). The unique structure of the adamantyl group is leveraged for designing molecules with specific pharmacological properties (Liu et al., 2011).
Synthesis and Chemical Properties
Research has also been conducted on the synthesis of 3-(2-Adamantyl)azetidine hydrochloride and its analogues, with a focus on developing efficient and scalable processes. This includes investigations into their reactivity and incorporation into other molecular structures (Kohler et al., 2018).
Mechanism of Action
Target of Action
Similar azetidine derivatives have been shown to interact with various targets in the central nervous system .
Mode of Action
Studies on similar azetidine derivatives suggest that they may exert their effects by interacting with various targets in the central nervous system, leading to changes in cellular processes .
Biochemical Pathways
For instance, these compounds have been shown to modulate the activities of enzymes such as inducible NOS, PTEN-induced putative kinase, and uncoupling protein 2 .
Result of Action
Similar azetidine derivatives have been shown to have neuroprotective effects, such as improving neurological deficits, reducing brain edema, and suppressing apoptosis . They have also been found to attenuate inflammation and oxidative stress by upregulating antioxidant enzymes and downregulating pro-inflammatory mediators .
Safety and Hazards
Future Directions
Azetidines have many potential applications in the field of medicinal chemistry, including their use as amino acid surrogates and their potential in peptidomimetic and nucleic acid chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore these areas .
Properties
IUPAC Name |
3-(2-adamantyl)azetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N.ClH/c1-8-2-10-4-9(1)5-11(3-8)13(10)12-6-14-7-12;/h8-14H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTPHDSSXKSDSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3C4CNC4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.